molecular formula C14H24N4O5 B14576652 L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]- CAS No. 61430-07-7

L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]-

Cat. No.: B14576652
CAS No.: 61430-07-7
M. Wt: 328.36 g/mol
InChI Key: IZXURCUWTGEUAM-XKNYDFJKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]- typically involves the coupling of L-alanine and L-proline through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process often includes purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired dipeptide .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dipeptide, while reduction can produce reduced forms of the compound .

Scientific Research Applications

L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]- has several scientific research applications, including:

    Chemistry: Used in physicochemical studies to evaluate dipeptide separation technologies.

    Biology: Studied for its role in cell uptake mechanisms and dipeptide metabolism.

    Medicine: Investigated for its potential benefits in cell growth supplementation and as a model compound in enzymatic studies.

    Industry: Utilized in the development of peptide-based products and technologies

Mechanism of Action

The mechanism of action of L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]- involves its interaction with specific molecular targets and pathways. The compound can be taken up by cells through peptide transporters and subsequently metabolized by dipeptidases. This process is crucial for understanding the metabolism and function of dipeptides in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]- is unique due to its specific sequence of amino acids and its role in studying dipeptide metabolism and cell uptake mechanisms. Its structure allows for detailed investigation of peptide interactions and enzymatic processes, making it a valuable compound in scientific research .

Properties

CAS No.

61430-07-7

Molecular Formula

C14H24N4O5

Molecular Weight

328.36 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H24N4O5/c1-7(15)11(19)16-8(2)12(20)17-9(3)13(21)18-6-4-5-10(18)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,19)(H,17,20)(H,22,23)/t7-,8-,9-,10-/m0/s1

InChI Key

IZXURCUWTGEUAM-XKNYDFJKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

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